Ethyl 3-bromo-6-methylpicolinate

Description

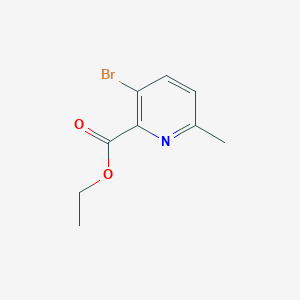

Ethyl 3-bromo-6-methylpicolinate is a substituted picolinic acid derivative with a bromine atom at position 3, a methyl group at position 6, and an ethyl ester functional group at position 2 of the pyridine ring. Structurally, it belongs to the class of halogenated picolinates, which are critical intermediates in pharmaceutical and agrochemical synthesis. The ethyl variant is presumed to share similar reactivity patterns, with the ester group (ethyl vs. methyl) influencing lipophilicity and metabolic stability.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 3-bromo-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3H2,1-2H3 |

InChI Key |

HGSXHUHIPVYVMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-bromo-6-methylpicolinate with key analogs, highlighting substituents, molecular weights, and ester groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Ester Group |

|---|---|---|---|---|---|

| This compound | Not reported | C₉H₁₀BrNO₂ | ~244.09 | Br (3), CH₃ (6) | Ethyl |

| Ethyl 3-chloro-6-(trifluoromethyl)picolinate | 1214332-53-2 | C₉H₇ClF₃NO₂ | 265.61 | Cl (3), CF₃ (6) | Ethyl |

| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | C₈H₅BrF₃NO₂ | 284.03 | Br (3), CF₃ (6) | Methyl |

| Methyl 6-bromo-3-fluoropicolinate | 1214332-47-4 | C₇H₅BrFNO₂ | 248.02 | Br (6), F (3) | Methyl |

Key Differences and Implications

Substituent Effects :

- Halogen Type : Bromine (Br) at position 3 in the target compound vs. chlorine (Cl) in Ethyl 3-chloro-6-(trifluoromethyl)picolinate . Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, making the ethyl bromo derivative more reactive in nucleophilic substitution reactions.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Ethyl 3-chloro-6-(trifluoromethyl)picolinate introduces strong electron-withdrawing effects, increasing electrophilicity at the pyridine ring compared to the methyl group in the target compound .

For example, Methyl 3-bromo-6-(trifluoromethyl)picolinate (methyl ester) has a molecular weight of 284.03 g/mol, while the ethyl analog (if synthesized) would have a higher molecular weight and altered solubility .

Synthetic Accessibility: The synthesis of Mthis compound was first reported in 2019, emphasizing novel routes for brominated picolinates .

Predicted Physicochemical Properties

For Mthis compound, collision cross-section (CCS) values for adducts like [M+H]+ (138.2 Ų) and [M+Na]+ (142.1 Ų) have been computationally predicted . The ethyl analog is expected to exhibit higher CCS values due to the larger ester group, affecting its chromatographic retention and mass spectrometric behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.